molecular formula C₁₁H₁₂O₃ B1142269 (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid CAS No. 22613-99-6

(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid

Cat. No.: B1142269
CAS No.: 22613-99-6
M. Wt: 192.21
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid is a chiral cyclopropane derivative with a hydroxymethyl group and a phenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method is the reaction of styrene with diazomethane to form the cyclopropane ring, followed by hydroxymethylation and carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of (1R,2R)-2-(Carboxymethyl)-1-phenylcyclopropanecarboxylic acid.

    Reduction: Formation of (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanol: Similar structure but with an alcohol group instead of a carboxylic acid.

Uniqueness

(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid is unique due to the presence of both a hydroxymethyl group and a phenyl group on the cyclopropane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Properties

IUPAC Name

(1R,2R)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-7-9-6-11(9,10(13)14)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMORJXEGALFGQ-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@]1(C2=CC=CC=C2)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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